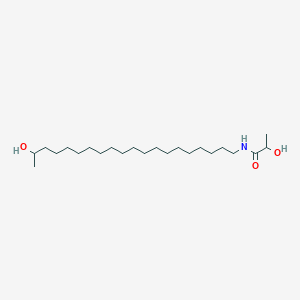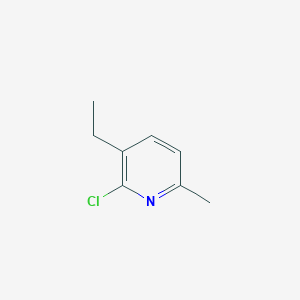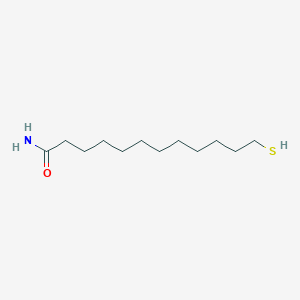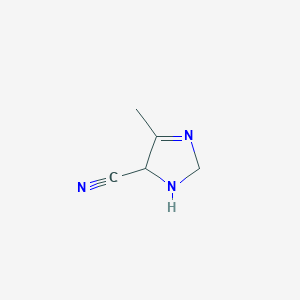![molecular formula C13H20N3O10P B14265763 5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine CAS No. 185307-78-2](/img/structure/B14265763.png)
5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is a complex organic compound with the molecular formula C13H20N3O9P It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine typically involves the phosphorylation of uridine with a morpholine derivative. One common method involves the reaction of uridine with morpholine and a phosphorylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phosphoryl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine involves its interaction with specific molecular targets and pathways. It is known to phosphorylate uridine and cytidine to form uridine monophosphate and cytidine monophosphate, respectively . These phosphorylated nucleotides play a crucial role in RNA synthesis and other cellular processes. The compound’s effects are mediated through its interaction with enzymes such as uridine-cytidine kinase 2 and other molecular targets involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-triphosphate: A uracil nucleotide containing three phosphate groups esterified to the sugar moiety.
Phenyl-uridine-5’-diphosphate: A compound with a phenyl group attached to the uridine moiety.
5’-O-[®-hydroxy{[(S)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]uridine: A similar compound with a phosphonoamino group.
Uniqueness
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is unique due to the presence of the morpholine ring and the specific phosphoryl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
185307-78-2 |
|---|---|
Molekularformel |
C13H20N3O10P |
Molekulargewicht |
409.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate |
InChI |
InChI=1S/C13H20N3O10P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
NXXDAGIUBJPIPF-HJQYOEGKSA-N |
Isomerische SMILES |
C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Kanonische SMILES |
C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)




![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)


